molecular formula C18H25N3O B497126 N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide CAS No. 957495-21-5

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

Cat. No. B497126
CAS RN: 957495-21-5
M. Wt: 299.4g/mol
InChI Key: FTESVGCYBOUUNS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, also known as DMPT, is a chemical compound that has been widely used in scientific research. It is a synthetic analog of the natural compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease-like symptoms in humans and primates. DMPT has been used as a tool to study the underlying mechanisms of Parkinson's disease and other neurological disorders.

Mechanism of Action

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide exerts its neurotoxic effects by inhibiting the mitochondrial complex I, which is involved in the production of ATP. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can damage neurons and lead to cell death. N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has also been shown to induce apoptosis in dopaminergic neurons through the activation of caspase-3.
Biochemical and physiological effects:
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been shown to selectively damage dopaminergic neurons in the substantia nigra, which can lead to a decrease in dopamine levels in the brain. This can cause Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has also been shown to increase oxidative stress and induce apoptosis in neurons, which can contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been widely used in scientific research due to its ability to selectively damage dopaminergic neurons in the substantia nigra. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and other neurological disorders. However, N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has limitations as a research tool, as it can only mimic certain aspects of Parkinson's disease and does not fully replicate the complexity of the disease.

Future Directions

There are several future directions for research involving N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is the development of new treatments for Parkinson's disease and other neurodegenerative diseases that target the underlying mechanisms of the disease. Another area of interest is the development of new animal models of Parkinson's disease that better replicate the complexity of the disease. Additionally, research is needed to further elucidate the biochemical and physiological effects of N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide on neurons and to identify potential therapeutic targets for the treatment of neurodegenerative diseases.

Synthesis Methods

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with 3,4,5-trimethyl-1H-pyrazole in the presence of a base catalyst. The resulting intermediate is then reacted with butanoyl chloride to yield N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been used extensively in scientific research to study the underlying mechanisms of Parkinson's disease and other neurological disorders. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has also been used to study the role of oxidative stress in neurodegenerative diseases and to develop new treatments for these disorders.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-11-7-8-17(12(2)9-11)19-18(22)10-13(3)21-16(6)14(4)15(5)20-21/h7-9,13H,10H2,1-6H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTESVGCYBOUUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

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